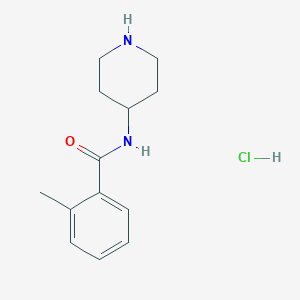
N-(2-aminoethyl)-1-ethyl-1H-pyrazole-4-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-1-ethyl-1H-pyrazole-4-sulfonamide hydrochloride, also known as N-ethylpyrazole-4-sulfonamide hydrochloride (EPH), is a synthetic compound derived from pyrazole, an aromatic heterocyclic compound. EPH is a white, odorless powder with a molecular weight of 206.7 g/mol. It is soluble in water and ethanol and is used as a research tool in a variety of scientific applications.
作用機序
EPH acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, EPH increases the concentration of acetylcholine in the brain and has been used in studies to investigate the effects of drugs on the nervous system.
Biochemical and Physiological Effects
EPH has been used in studies to investigate the biochemical and physiological effects of drugs on the nervous system. It has been shown to increase the concentration of acetylcholine in the brain, which can lead to increased alertness and improved cognitive function. Additionally, EPH has been used in studies to investigate the effects of drugs on the cardiovascular system, as well as to investigate the effects of drugs on the endocrine system.
実験室実験の利点と制限
EPH has several advantages for use in laboratory experiments. It is a synthetic compound, making it easy to obtain and store. It is also soluble in water and ethanol, making it easy to dissolve and use in experiments. Additionally, it is a relatively inexpensive compound and can be used in a variety of experiments.
However, EPH also has some limitations when used in laboratory experiments. It is not very stable in solution and can degrade over time, making it difficult to use in long-term experiments. Additionally, it can be toxic in high concentrations, and care must be taken when using it in experiments.
将来の方向性
Future research on EPH could involve further investigation into its effects on the nervous system, cardiovascular system, and endocrine system. Additionally, further research could investigate the mechanism of action of EPH, as well as its effects on other enzymes and proteins. Additionally, further research could investigate the use of EPH in drug discovery and development. Finally, further research could investigate the use of EPH in the development of new drugs and treatments for a variety of diseases.
合成法
EPH can be synthesized from pyrazole by reacting it with ethylamine and sulfonamide. The reaction is carried out in aqueous solution with the use of a base such as sodium hydroxide. The reaction produces a white, odorless powder that is soluble in water and ethanol.
科学的研究の応用
EPH has been used as a research tool in a variety of scientific applications. It has been used in studies of enzyme-catalyzed reactions, to study the structure and function of proteins, and to investigate the effects of drugs on cellular processes. It has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs.
特性
IUPAC Name |
N-(2-aminoethyl)-1-ethylpyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O2S.ClH/c1-2-11-6-7(5-9-11)14(12,13)10-4-3-8;/h5-6,10H,2-4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWAPGWOCRDOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-1-ethyl-1H-pyrazole-4-sulfonamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)





![ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6600173.png)
![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)



